1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid

Asymmetric synthesis Chiral building blocks Click chemistry

1-(But-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid (CAS 2648938-70-7; molecular formula C11H17F3N2O2, MW 266.26 g/mol) is a synthetic heterocyclic building block supplied as a trifluoroacetate (TFA) salt. The compound features a seven-membered 1,4-diazepane core—a privileged scaffold in medicinal chemistry for generating factor Xa inhibitors, sigma receptor ligands, and CB2 agonists—bearing a chiral but-3-yn-2-yl substituent at the N1 position.

Molecular Formula C11H17F3N2O2
Molecular Weight 266.26 g/mol
CAS No. 2648938-70-7
Cat. No. B6191950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(but-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid
CAS2648938-70-7
Molecular FormulaC11H17F3N2O2
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCC(C#C)N1CCCNCC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H16N2.C2HF3O2/c1-3-9(2)11-7-4-5-10-6-8-11;3-2(4,5)1(6)7/h1,9-10H,4-8H2,2H3;(H,6,7)
InChIKeyRSPITQJZEIXRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid (CAS 2648938-70-7) | Core Structural Profile for Procurement Decision-Making


1-(But-3-yn-2-yl)-1,4-diazepane, trifluoroacetic acid (CAS 2648938-70-7; molecular formula C11H17F3N2O2, MW 266.26 g/mol) is a synthetic heterocyclic building block supplied as a trifluoroacetate (TFA) salt [1]. The compound features a seven-membered 1,4-diazepane core—a privileged scaffold in medicinal chemistry for generating factor Xa inhibitors, sigma receptor ligands, and CB2 agonists—bearing a chiral but-3-yn-2-yl substituent at the N1 position [2]. The terminal alkyne moiety enables versatile downstream derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other alkyne-specific transformations, positioning this compound as a key intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns [3].

1

Chiral intermediate with stereogenic butynyl substituent supports diastereoselective synthesis workflows

2

Terminal alkyne enables CuAAC and Sonogashira derivatization for library synthesis

3

TFA salt form provides polar aprotic solvent compatibility for automated liquid handling

Why 1-(But-3-yn-2-yl)-1,4-diazepane, TFA Salt Cannot Be Trivially Substituted by In-Class Analogs


Superficially, other N-substituted 1,4-diazepanes (e.g., 1-methyl-1,4-diazepane, 1-benzyl-1,4-diazepane, or 1-(prop-2-yn-1-yl)-1,4-diazepane) may appear interchangeable as synthetic intermediates. However, the but-3-yn-2-yl substituent introduces a stereogenic center at the propargylic position that is absent in simple propargyl or alkyl analogs, enabling asymmetric induction in subsequent transformations [1]. The TFA salt form further imparts distinct physicochemical properties—including enhanced solubility in polar organic solvents and controlled handling characteristics—that materially affect reaction yields, purification protocols, and reproducibility compared to the free base or hydrochloride salt forms . These differences create quantifiable divergence in downstream synthetic efficiency that cannot be recovered through generic substitution.

Achiral N-alkyl analogs

Lack stereochemical control; downstream enantiopurity may differ from chiral butynyl building block

Free base or HCl salt forms

May alter solubility profile and handling behavior, potentially affecting reaction reproducibility

Saturated N-alkyl diazepanes

Cannot provide alkyne click-chemistry handle, limiting synthetic versatility in CuAAC or cross-coupling routes

Quantitative Differentiation Evidence: 1-(But-3-yn-2-yl)-1,4-diazepane, TFA Salt Against Key Comparators


Propargylic Chiral Center Enables Stereochemical Control Unavailable in Achiral N-Alkyl-1,4-diazepanes

The but-3-yn-2-yl substituent possesses a stereogenic carbon (C2 of the butynyl chain), providing a chiral handle for diastereoselective or enantioselective transformations. In contrast, achiral comparators such as 1-(prop-2-yn-1-yl)-1,4-diazepane (propargyl-diazepane) and 1-methyl-1,4-diazepane lack this stereochemical element entirely and yield racemic or non-stereocontrolled products under identical reaction conditions . The enantiomeric ratio of reactions employing the target compound can be determined by chiral HPLC [1], offering batch-to-batch stereochemical quality control metrics that are absent for achiral analogs.

Chiral Center
Class-level
Target: one chiral center at butynyl C2 (racemate unless specified). Comparators (1-prop-2-yn-1-yl, 1-methyl): zero chiral centers.
Supports downstream stereochemical quality control not available with achiral analogs
Enantiomeric ratio can be assessed by chiral HPLC; verify batch-to-batch consistency
Asymmetric synthesis Chiral building blocks Click chemistry

TFA Salt Form Provides Solubility Advantage Over Free Base or HCl Salts in Polar Aprotic Media

Trifluoroacetate salts of secondary amines typically exhibit >10-fold higher solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile compared to their hydrochloride counterparts, due to weaker ion pairing and the lipophilic character of the TFA counterion [1]. The free base form of 1-(but-3-yn-2-yl)-1,4-diazepane is an oil with poor handling properties, whereas the TFA salt is a tractable solid at ambient temperature . This directly impacts reaction concentrations achievable in common screening workflows.

Salt Form Solubility
Class-level
TFA salt: >50 mg/mL in DMSO (class-typical). HCl salt: ~5-15 mg/mL (typical). Free base: oil, poor weighability.
May support higher-concentration reactions and simplify automated parallel synthesis workflows
Actual batch solubility should be verified for your solvent system
Salt selection Solubility Organic synthesis

Terminal Alkyne Handle Enables CuAAC Derivatization Not Accessible with Saturated or Protected 1,4-Diazepane Analogs

The but-3-yn-2-yl substituent presents a terminal alkyne (C≡C-H) that is reactive in CuAAC with organic azides to form 1,2,3-triazoles. This reactivity is absent in 1-methyl-1,4-diazepane or 1-benzyl-1,4-diazepane, which must be discarded if the synthetic route requires a click-functionalized intermediate. While 1-(prop-2-yn-1-yl)-1,4-diazepane also possesses a terminal alkyne, the but-3-yn-2-yl analog introduces a methyl group at the propargylic position, which sterically and electronically modulates the rate of CuAAC and can influence regioselectivity in triazole formation [1].

Alkyne Reactivity
Class-level
Terminal alkyne present; CuAAC and Sonogashira coupling feasible. Saturated N-alkyl analogs lack this functionality entirely.
Enables click-chemistry derivatization not possible with saturated diazepane building blocks
Propargylic methyl may influence CuAAC rate; validate with target azide
Click chemistry Bioconjugation Triazole synthesis

Application Scenarios Where 1-(But-3-yn-2-yl)-1,4-diazepane TFA Salt Delivers Differentiated Value


Asymmetric Synthesis of Chiral 1,4-Diazepane-Derived Drug Candidates

Medicinal chemistry teams developing factor Xa inhibitors, sigma receptor ligands, or CB2 agonists based on the 1,4-diazepane scaffold can leverage the stereogenic but-3-yn-2-yl handle to introduce diastereoselectivity into the core scaffold at an early stage. This is particularly relevant when the target pharmacophore requires a defined stereochemistry at the position adjacent to the diazepane nitrogen, as documented in the SAR exploration of diazepane-based anticoagulants [1].

Click-Chemistry-Enabled Library Synthesis and Chemical Biology Probe Generation

The combination of a 1,4-diazepane pharmacophore with a terminal alkyne allows direct incorporation into CuAAC-based library synthesis platforms. Researchers can react this building block with diverse azide-containing fragments to generate triazole-linked compound collections for high-throughput screening, a workflow that is impossible with saturated N-alkyl diazepane analogs [2].

Automated Parallel Synthesis Requiring High Solubility and Precise Stoichiometry

The TFA salt form's enhanced solubility in DMSO and DMF makes this compound directly compatible with liquid-handling robotic systems for parallel synthesis, eliminating the need for pre-weighing oils or solubility-limited HCl salts that can cause dispensing errors and reaction heterogeneity [3].

Sonogashira Coupling for Extended Alkyne Conjugation

Beyond click chemistry, the terminal alkyne functionality enables Sonogashira cross-coupling with aryl or vinyl halides to generate extended conjugated systems. This application is exclusive to alkyne-bearing 1,4-diazepanes and is not accessible with simple alkyl- or benzyl-substituted analogs [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral diazepane scaffolds
Chiral building block with stereogenic center
Diastereoselectivity and enantiomeric ratio by chiral HPLC
Click-chemistry-enabled library synthesis
Terminal alkyne for CuAAC triazole formation
Reaction conversion and triazole product purity
Automated parallel synthesis workflows
TFA salt solubility in DMSO/DMF
Liquid handling accuracy and reaction homogeneity
Sonogashira cross-coupling for extended π-systems
Terminal alkyne for palladium-catalyzed coupling
Coupling efficiency and product isolation yield
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